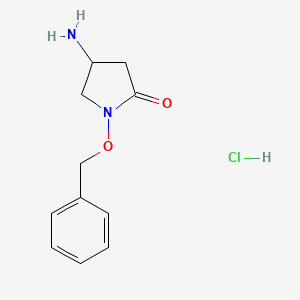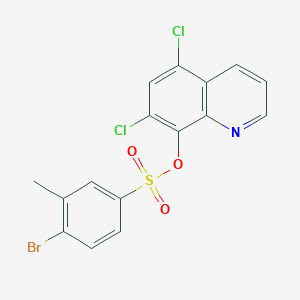
5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate is a chemical compound with potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool in various fields of study. In
Wirkmechanismus
The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate involves its ability to bind to specific enzymes and inhibit their activity. This compound has been shown to bind to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This inhibition of protein kinases can lead to a decrease in cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate can have a variety of biochemical and physiological effects. In addition to its inhibition of protein kinases, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate in lab experiments is its specificity for certain enzymes, such as protein kinases. This specificity allows researchers to target specific pathways and processes in cells, leading to a better understanding of their function. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate can have adverse effects on cells and organisms at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate. One area of interest is the development of new inhibitors for protein kinases, particularly those involved in cancer. Additionally, researchers may explore the potential use of this compound as an antibiotic or anti-inflammatory agent. Finally, further studies may be conducted to better understand the toxicity and potential side effects of this compound, particularly in vivo.
Synthesemethoden
The synthesis of 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate involves a series of chemical reactions. The starting materials for the synthesis are 5,7-Dichloroquinoline and 4-bromo-3-methylbenzenesulfonyl chloride. These two compounds are reacted together in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or acetonitrile, at room temperature for several hours.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate has shown potential for use in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its ability to inhibit certain enzymes, such as protein kinases, which play a role in various diseases, including cancer. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-bromo-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO3S/c1-9-7-10(4-5-12(9)17)24(21,22)23-16-14(19)8-13(18)11-3-2-6-20-15(11)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLULFJDZCFFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopentyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2999508.png)
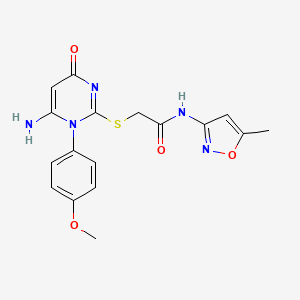
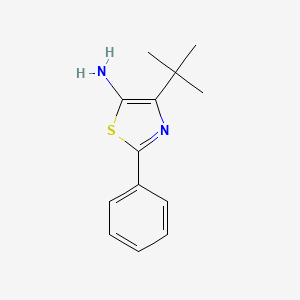

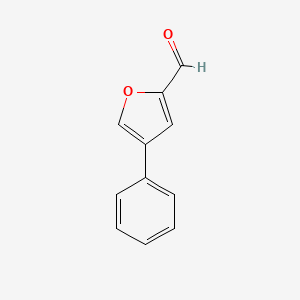
![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)
![5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2999522.png)
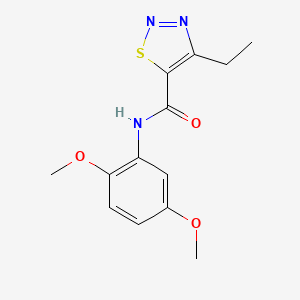
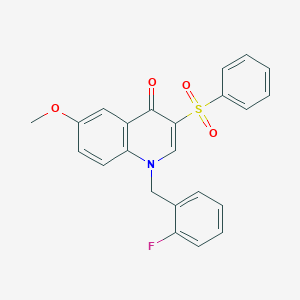

![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)
